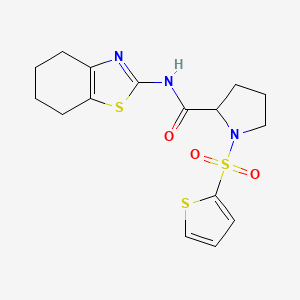

![molecular formula C22H20N4O3S2 B6494717 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-23-6](/img/structure/B6494717.png)

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

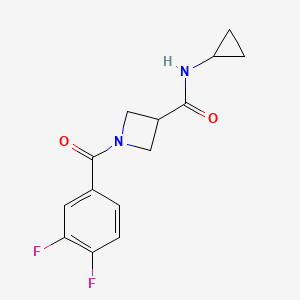

The compound is a complex organic molecule that contains several different functional groups, including a benzodiazole ring, a thiophene ring, and a pyrrolidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The benzodiazole and thiophene rings are aromatic, meaning they have a stable ring structure with alternating single and double bonds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of these rings and functional groups. For example, the nitrogen atoms in the benzodiazole ring could potentially act as a base, accepting a proton and forming a bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could make it relatively stable and resistant to degradation .Aplicaciones Científicas De Investigación

- F2728-0206 has been investigated for its antibacterial properties. In a study, synthesized derivatives of N’- (1,3-benzothiazol-2-yl)-arylamides (similar to F2728-0206) exhibited variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus NCIM 5021, with MIC values in the range of 19.7–24.2 μM. Among these, C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022 (MIC of 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

- While not explicitly studied for F2728-0206, related imidazole-containing compounds have been explored for their antioxidant activity. These compounds may scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. Further research could investigate F2728-0206’s potential in this context .

- Beyond its biological applications, F2728-0206 could find relevance in the field of Application-Specific Integrated Circuits (ASICs). An open-source framework called “Spacely” facilitates the validation of analog, digital, and mixed-signal ASICs. By maximizing hardware and software reuse, Spacely accelerates meaningful test results. Although not directly related to F2728-0206, this framework exemplifies how novel compounds might impact ASIC design and validation .

- High-quality images of F2728-0206 based on quantum chemical computations are available. These images provide insights into the 3D molecular structure, molecular surface, and molecular orbitals of the compound. Researchers can use such visualizations to understand its electronic properties and potential interactions .

Antibacterial Agents

Antioxidant Properties

Post-Silicon Validation of ASICs

Molecular Imaging and Visualization

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S2/c27-22(19-7-3-13-26(19)31(28,29)20-8-4-14-30-20)23-16-11-9-15(10-12-16)21-24-17-5-1-2-6-18(17)25-21/h1-2,4-6,8-12,14,19H,3,7,13H2,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBAYUGJWQXHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-3,5-dimethyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6494635.png)

![2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B6494641.png)

![1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6494645.png)

![6-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B6494664.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494679.png)

![1-(3,4-difluorobenzoyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B6494701.png)

![N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B6494707.png)

![4-{5-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine](/img/structure/B6494725.png)

![4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine](/img/structure/B6494728.png)

![1-(furan-2-carbonyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine](/img/structure/B6494731.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494736.png)